5-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN6O2/c19-15-7-6-14(27-15)18(26)22-13-4-2-12(3-5-13)21-16-8-9-17(24-23-16)25-11-1-10-20-25/h1-11H,(H,21,23)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEWJSZYKKWUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide, with CAS number 1019098-33-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 453.3 g/mol. The structure includes a furan ring, a bromine atom, and a pyrazole moiety, which are significant for its biological activities.
Antitumor Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. A study highlighted that pyrazole derivatives effectively inhibit key cancer-related targets such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy . Specifically, the compound has shown enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The presence of bromine in its structure has been associated with increased cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds are known to inhibit inflammatory pathways and cytokine production. In particular, studies have demonstrated that certain pyrazole derivatives can reduce inflammation markers in various models, suggesting that this compound may similarly exert anti-inflammatory effects .
Antibacterial Activity
The antibacterial activity of pyrazole derivatives has also been explored extensively. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antibacterial potency .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Kinases : Pyrazole derivatives often inhibit kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : They may block the signaling pathways that lead to inflammation.
- Antimicrobial Action : The compound's structural features may interact with bacterial cell membranes or metabolic pathways.
Scientific Research Applications
Antiplatelet Activity
One of the primary applications of compounds containing pyrazole and pyridazine structures is their role as P2Y12 receptor antagonists. These receptors are crucial in platelet activation and aggregation, making them targets for antiplatelet therapy. The compound has been investigated as a potential alternative to existing antiplatelet drugs like clopidogrel.
Case Study: P2Y12 Antagonism
Research has shown that derivatives similar to 5-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide exhibit reversible antagonistic properties against the P2Y12 receptor. In vitro studies demonstrated significant inhibition of platelet aggregation, suggesting a promising application in preventing thromboembolic disorders .
Anti-inflammatory Properties
Compounds with similar structures have also been explored for their anti-inflammatory effects. Inflammation plays a critical role in various chronic diseases, including cardiovascular diseases and cancer.
Case Study: Inhibition of Inflammatory Pathways
A study indicated that pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of furan-containing compounds. The ability of these compounds to induce apoptosis in cancer cells has garnered attention.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays showed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Notes:
- Bromine vs.
- Heterocyclic Linkages : The pyridazine-pyrazole moiety in the target compound contrasts with the hydrazone linker in 13c and the pyrazolo-pyrimidine in . These differences influence binding modes; for example, 13c’s hydrazone group enhances flexibility for MMP-13 inhibition , while rigid pyridazine-pyrazole systems may favor kinase selectivity .
Key Findings :
- Antiparasitic Potential: The trypanocidal activity of 22a suggests that furan carboxamides with electron-withdrawing groups (e.g., NO₂, Br) could be optimized for parasitic targets .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity : The target compound (MW ~482) is heavier than 22a (MW 254) but comparable to 13c (MW 496). Higher molecular weight may reduce oral bioavailability but improve target engagement through enhanced van der Waals interactions .
- Solubility : The pyridazine-pyrazole moiety in the target compound introduces nitrogen-rich heterocycles, likely improving aqueous solubility compared to the thiourea derivative in .
Preparation Methods
Preparation of 5-Bromofuran-2-carbonyl Chloride
5-Bromofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The mixture is refluxed for 1 hour, followed by solvent evaporation under vacuum to yield the acyl chloride as a pale-yellow solid.
Amidation with 4-Nitroaniline
The acyl chloride is reacted with 4-nitroaniline (1.1 equiv) in DCM containing triethylamine (2.0 equiv) at room temperature for 12 hours. The crude product, 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide, is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 78–85%.
Reduction to 4-Aminophenyl Derivative
The nitro group is reduced using hydrogen gas (1 atm) over 10% Pd/C (5 wt%) in ethanol at 25°C for 6 hours. Filtration and solvent evaporation afford 5-bromo-N-(4-aminophenyl)furan-2-carboxamide as a white solid (92–95% yield).
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl chloride formation | SOCl₂, DCM, 0°C → reflux | 95% |
| Amidation | 4-Nitroaniline, Et₃N, DCM, 25°C | 82% |
| Reduction | H₂, Pd/C, EtOH, 25°C | 94% |
Ullmann-Type Coupling
3,6-Dichloropyridazine (1.0 equiv) is reacted with 1H-pyrazole (1.2 equiv) in dimethylformamide (DMF) using copper(I) iodide (10 mol%) and cesium carbonate (2.0 equiv) at 120°C for 24 hours. The product is isolated via extraction (ethyl acetate/water) and recrystallized from toluene, yielding 68–75%.
Reaction Optimization
-
Catalyst Screening : CuI outperformed CuBr and CuCl in achieving >70% yield.
-
Solvent Effects : DMF provided higher conversion rates compared to THF or dioxane.
-
Temperature : Reactions below 100°C resulted in incomplete conversion.
Buchwald-Hartwig Amination for Final Coupling
The 4-aminophenyl intermediate (1.0 equiv) and 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (1.1 equiv) are coupled using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 18 hours. Purification via column chromatography (DCM/methanol, 20:1) yields the final product in 65–72%.
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos | +15% vs. Pd(OAc)₂ |
| Base | Cs₂CO₃ | +20% vs. K₃PO₄ |
| Solvent | Toluene | +12% vs. DMF |
Alternative Synthetic Routes
Route A: Direct Amination of Pyridazine
3-Amino-6-chloropyridazine is reacted with pyrazole under Ullmann conditions (CuI, DMF, 120°C), followed by coupling with the furan carboxamide. However, this method yields <60% due to competing side reactions.
Route B: One-Pot Coupling Strategy
A tandem approach using 3,6-dichloropyridazine, pyrazole, and the 4-aminophenyl intermediate in a single reactor reduced steps but required stringent temperature control (90–100°C) and yielded 55–60%.
Purification and Characterization
Purification Techniques
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 5-Bromo-N-(4-aminophenyl)furan-2-carboxamide | 6.75 (s, 1H, furan), 7.25–7.40 (m, 4H, Ar-H) | 321.2 [M+H]⁺ |
| Final Product | 8.10 (s, 1H, pyrazole), 7.85–7.95 (m, 4H, Ar-H) | 439.3 [M+H]⁺ |
Challenges and Troubleshooting
-
Regioselectivity in Ullmann Coupling :
-
Low Amidation Yields :
-
Palladium Catalyst Deactivation :
Q & A
Q. Optimization Parameters :
| Parameter | Impact on Yield/Purity | Method for Monitoring |
|---|---|---|
| Temperature | Higher temps accelerate NAS but risk side reactions | In-situ FTIR |
| Solvent Polarity | Polar aprotic solvents (DMF) improve NAS efficiency | HPLC tracking |
| Catalyst Loading | Pd-based catalysts enhance coupling step yield | LC-MS for intermediate analysis |
What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Basic Question
- NMR Spectroscopy :
- H NMR identifies protons on pyridazine (δ 8.2–8.5 ppm), pyrazole (δ 7.6–7.8 ppm), and furan (δ 6.3–6.5 ppm) .
- C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular ion peaks (e.g., [M+H] at m/z 483.04) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect bromination byproducts .
How should researchers design initial biological screening assays for this compound?
Basic Question
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to pyridazine’s role in ATP-binding pocket interactions .
- Assay Types :
- In Vitro : Enzymatic inhibition assays (IC determination) using fluorescence polarization .
- Cell-Based : Cytotoxicity screening in cancer lines (e.g., MCF-7, HeLa) via MTT assay .
- Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle controls .
How can discrepancies in reported biological activities across studies be resolved?
Advanced Question
Methodological approaches include:
- Orthogonal Assays : Validate kinase inhibition using both radiometric (P-ATP) and luminescent (ADP-Glo™) methods .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., cell passage number) .
What computational strategies are effective for predicting the compound’s molecular targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1M17). Focus on hydrogen bonding with pyridazine-N and hydrophobic contacts with bromofuran .
- Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib) using Schrödinger’s Phase .
- MD Simulations : GROMACS for stability analysis (50 ns trajectories) to assess binding pocket residency .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Advanced Question
-
Substituent Variation :
Position Modification Biological Impact Pyrazole Replace -H with -CF Enhanced kinase selectivity Furan Bromine → Methoxy Solubility improvement -
Assay Cascade :
What methodologies assess the compound’s stability under physiological conditions?
Q. Methodological Focus
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via UPLC-MS .
- Plasma Stability : Rat plasma incubation (37°C, 1h); quantify parent compound using LC-MS/MS .
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and oxidizers (HO) .
How should conflicting cytotoxicity data (e.g., IC50_{50}50 variability) be interpreted?
Q. Data Analysis Focus
-
Source Analysis : Check for assay interference (e.g., compound aggregation detected via dynamic light scattering) .
-
Comparative Table :
Cell Line Reported IC (μM) Assay Condition Reference HeLa 2.1 ± 0.3 48h exposure, serum-free MCF-7 5.8 ± 1.1 72h exposure, 10% FBS -
Resolution : Standardize incubation time and serum content; validate via ATP-based viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
